6-methoxy-7-methyl-1H-indole

Description

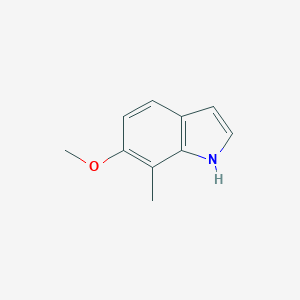

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-9(12-2)4-3-8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDWEEBAUNNAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600097 | |

| Record name | 6-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-05-1 | |

| Record name | 6-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-methoxy-7-methyl-1H-indole

Introduction

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure and reactivity have made it a focal point of extensive research in organic synthesis and medicinal chemistry. Substituted indoles, in particular, offer a rich chemical space for the modulation of biological activity. This guide provides a comprehensive technical overview of the chemical properties of a specific polysubstituted indole, 6-methoxy-7-methyl-1H-indole (CAS No. 19500-05-1)[1]. Due to the limited specific experimental data for this compound in the current scientific literature, this document will leverage established principles of indole chemistry and spectroscopic data from closely related analogs to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular entity.

Molecular Structure and Electronic Landscape

The foundational structure of this compound is the indole ring system, an aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The aromaticity of the indole nucleus is a key determinant of its chemical behavior. Unlike basic amines, the lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to the overall electron-rich nature of the ring and its propensity to undergo electrophilic substitution.

The substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position significantly influences the electronic distribution and steric environment of the indole core.

-

6-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic system. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect[2]. For substituents on the benzene ring of indole, the resonance effect typically dominates, leading to an overall activation of the ring towards electrophilic attack.

-

7-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and induction. Its presence at the 7-position, adjacent to the pyrrole ring fusion, also introduces steric hindrance that can influence the approach of reagents.

The interplay of these electronic and steric effects dictates the reactivity and spectroscopic characteristics of the molecule.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl and methoxy protons. The electron-donating methoxy group will likely cause an upfield shift (lower ppm) of the protons on the benzene ring compared to unsubstituted indole.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| N-H | ~8.0 | Broad Singlet | Typical for indole N-H proton. |

| H-2 | ~7.2 | Triplet or Doublet of Doublets | Influenced by coupling to H-1 and H-3. |

| H-3 | ~6.5 | Triplet or Doublet of Doublets | Upfield shift due to pyrrole ring electronics. |

| H-4 | ~7.5 | Doublet | Ortho coupling to H-5. |

| H-5 | ~6.8 | Doublet | Ortho coupling to H-4, upfield shift from 6-methoxy group. |

| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aryl methoxy group. |

| CH₃ | ~2.4 | Singlet | Typical chemical shift for an aryl methyl group. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen of the methoxy group and the carbons ortho and para to it are expected to be shifted upfield due to the electron-donating resonance effect.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-2 | ~123 | Standard for C-2 of indole. |

| C-3 | ~102 | Upfield shift due to pyrrole ring electronics. |

| C-3a | ~128 | Bridgehead carbon. |

| C-4 | ~120 | Influenced by the adjacent C-3a. |

| C-5 | ~110 | Shielded by the 6-methoxy group. |

| C-6 | ~155 | Deshielded by the directly attached oxygen. |

| C-7 | ~115 | Shielded by the methyl group. |

| C-7a | ~135 | Bridgehead carbon. |

| OCH₃ | ~56 | Typical for a methoxy carbon. |

| CH₃ | ~16 | Typical for an aryl methyl carbon. |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Predicted M⁺ Peak | m/z = 161 |

Common fragmentation pathways for indoles involve the loss of small molecules like HCN or radicals from the substituents. For this compound, a significant fragment may arise from the loss of a methyl radical (CH₃•) from the methoxy group, leading to a peak at m/z = 146.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Stretching |

Synthesis and Reactivity

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[7][8][9][10]. A plausible route to this compound would involve the reaction of (3-methoxy-2-methylphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Experimental Protocol: Proposed Fischer Indole Synthesis

-

Formation of Hydrazine: The synthesis would commence with the appropriate substituted aniline, 3-methoxy-2-methylaniline, which would be converted to the corresponding hydrazine, (3-methoxy-2-methylphenyl)hydrazine, via diazotization followed by reduction.

-

Hydrazone Formation: The resulting hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone. This reaction is typically carried out in a protic solvent like ethanol.

-

Cyclization (Indolization): The crude hydrazone is then subjected to acid catalysis, often with polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid, and heated to induce the[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring[7][8].

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Reactivity

The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic. The substituents on the benzene ring of this compound will modulate this reactivity. The electron-donating 6-methoxy group is expected to further activate the entire indole system towards electrophilic attack.

Electrophilic Aromatic Substitution:

-

Regioselectivity: While C-3 is generally the preferred site of electrophilic attack on the indole ring, the substitution pattern can influence this. For this compound, electrophilic substitution is still highly likely to occur at the C-3 position. However, under strongly acidic conditions that protonate C-3, electrophilic attack may be directed to the benzene ring, with the C-4 and C-2 positions being potential sites, influenced by the directing effects of the methoxy and methyl groups.

Caption: General mechanism for electrophilic substitution at the C-3 position.

Potential Applications in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[12]. Methoxy-substituted indoles, in particular, are common motifs in biologically active natural products and synthetic drugs[12]. The specific substitution pattern of 6-methoxy and 7-methyl groups could impart unique pharmacological properties. The methoxy group can participate in hydrogen bonding and alter the metabolic stability of the molecule, while the methyl group can provide steric bulk and enhance binding to hydrophobic pockets of target proteins. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents, and further investigation into its biological activities is warranted.

Conclusion

This technical guide has provided a detailed overview of the predicted chemical properties of this compound. By applying fundamental principles of organic chemistry and leveraging data from structurally related compounds, we have outlined its likely spectroscopic characteristics, a plausible synthetic route, and its expected reactivity. While these predictions offer a solid foundation for researchers, it is imperative that they are validated through empirical studies. The synthesis and thorough characterization of this compound will undoubtedly pave the way for exploring its full potential in materials science and drug discovery.

References

- 1. This compound - CAS:19500-05-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rsc.org [rsc.org]

- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1H-Indole, 6-methoxy- [webbook.nist.gov]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to 6-methoxy-7-methyl-1H-indole (CAS: 19500-05-1)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 6-methoxy-7-methyl-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry. Given the specialized nature of this compound, this document synthesizes available data with established principles of indole chemistry to provide a foundational resource for research and development.

Introduction and Significance

This compound belongs to the vast and versatile class of indole-based heterocycles, which are recognized as "privileged structures" in drug discovery.[1] The indole scaffold is a core component of numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The specific substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position endows this compound with a unique electronic and steric profile that can be exploited for the synthesis of complex molecular architectures and novel therapeutic agents. Its documented use as an intermediate in the synthesis of potential antiviral compounds highlights its relevance in the field of medicinal chemistry.[3]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is limited in publicly accessible literature. The following tables consolidate known identifiers with predicted properties based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 19500-05-1 | [4] |

| Molecular Formula | C₁₀H₁₁NO | [4] |

| Molecular Weight | 161.20 g/mol | [4] |

| Appearance | Solid at room temperature (predicted) | [5] |

| Boiling Point | 298.0 ± 20.0 °C (predicted) | [6] |

| Density | 1.134 ± 0.06 g/cm³ (predicted) | [6] |

| Solubility | Moderate solubility in organic solvents (predicted) | [5] |

Table 2: Predicted Spectroscopic Data

Disclaimer: The following data are predicted and should be confirmed by experimental analysis.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), N-H proton (broad singlet, δ ~8.0 ppm), methoxy protons (-OCH₃, singlet, δ ~3.8 ppm), methyl protons (-CH₃, singlet, δ ~2.3 ppm). |

| ¹³C NMR | Aromatic carbons (δ 100-140 ppm), methoxy carbon (-OCH₃, δ ~55 ppm), methyl carbon (-CH₃, δ ~10-15 ppm). |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C-H aromatic stretch (~3100 cm⁻¹), C-H aliphatic stretch (~2950 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-O stretch (~1250 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 161. Key fragments may include loss of a methyl group (m/z = 146) or a methoxy group (m/z = 130). |

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical route would involve the reaction of (3-methoxy-2-methylphenyl)hydrazine with acetaldehyde .

Caption: Proposed Fischer indole synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3-methoxy-2-methylphenyl)hydrazine

-

Diazotization: Dissolve 3-methoxy-2-methylaniline in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: Prepare a solution of a suitable reducing agent (e.g., tin(II) chloride in concentrated HCl). Add the cold diazonium salt solution slowly to the reducing agent solution. Stir the mixture until the reduction to the hydrazine hydrochloride is complete.

-

Isolation: Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the free hydrazine. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Fischer Indole Synthesis

-

Reaction Setup: Combine the synthesized (3-methoxy-2-methylphenyl)hydrazine and a slight excess of acetaldehyde in a suitable solvent (e.g., ethanol or acetic acid).

-

Acid Catalysis: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the mixture.

-

Heating: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Note: The choice of a strong acid catalyst is crucial for promoting both the[9][9]-sigmatropic rearrangement of the intermediate ene-hydrazine and the subsequent cyclization and ammonia elimination steps that lead to the aromatic indole ring.[7]

Chemical Reactivity and Applications

Indole derivatives are electron-rich aromatic compounds that readily undergo electrophilic substitution, primarily at the C3 position. The presence of the electron-donating methoxy and methyl groups on the benzene ring further activates the molecule towards electrophilic attack.

Key Application: Intermediate in Antiviral Drug Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of substituted indole compounds designed to prevent or treat dengue viral infections.[3] In this context, the indole serves as a scaffold for the attachment of other functional groups, leading to the final active pharmaceutical ingredient.[3] This underscores the value of this specific substitution pattern in generating molecules with potential therapeutic benefits.

Broader Potential in Medicinal Chemistry

While specific biological activity data for this compound is scarce, the broader class of methoxy-substituted indoles is of great interest in drug discovery. They serve as building blocks for:

-

Anticancer Agents: The indole nucleus is found in many compounds with potent anticancer properties.[10]

-

Neuroprotective Drugs: Methoxyindoles are precursors to molecules that interact with serotonin receptors and other targets in the central nervous system.[10]

-

Anti-inflammatory and Antimicrobial Agents: The versatile indole scaffold allows for the development of a wide range of biologically active compounds.[11]

The following diagram illustrates the general workflow for leveraging a novel indole derivative in a drug discovery program.

Caption: General workflow for the role of a novel indole in drug discovery.

Conclusion

This compound (CAS: 19500-05-1) is a valuable heterocyclic building block with demonstrated utility in the synthesis of potential antiviral agents. While detailed experimental data on the compound itself is limited, established methodologies like the Fischer indole synthesis provide a reliable framework for its preparation. Its structural features make it an attractive starting point for the development of new chemical entities in medicinal chemistry. This guide provides a foundational understanding to support further empirical investigation into the synthesis, characterization, and application of this promising molecule.

References

- 1. youtube.com [youtube.com]

- 2. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. This compound - CAS:19500-05-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. CAS 19500-05-1: 6-METHOXY-7-METHYLINDOLE | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]

6-methoxy-7-methyl-1H-indole molecular weight

An In-depth Technical Guide to 6-methoxy-7-methyl-1H-indole: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. The document details the core physicochemical properties, with a primary focus on its molecular weight and empirical formula. Furthermore, it outlines a representative synthetic pathway and presents a rigorous, multi-platform analytical workflow for structural verification and purity assessment. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the technical insights required for the confident synthesis, identification, and application of this compound.

Compound Identification and Core Properties

This compound is a heterocyclic aromatic compound built upon the indole scaffold. The specific substitution pattern, featuring a methoxy group at the 6-position and a methyl group at the 7-position, critically influences its chemical reactivity and potential biological activity.[1] The fundamental identifiers and core properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 19500-05-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Molecular Structure

The structural arrangement of this compound is foundational to its chemical identity. The indole ring system is electron-rich, and the methoxy substituent further enhances this property, influencing its reactivity in electrophilic substitution reactions.[1][4]

References

A Technical Guide to the Spectroscopic Profile of 6-methoxy-7-methyl-1H-indole

Introduction

6-methoxy-7-methyl-1H-indole is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. Molecules incorporating the indole scaffold are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active natural products and their utility as building blocks in organic synthesis. A thorough structural characterization is the bedrock upon which all further investigation is built. The primary modalities for the unambiguous elucidation of such structures are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. A comprehensive search of public spectroscopic databases and scientific literature reveals a scarcity of published experimental data for this compound. Therefore, this document will focus on providing a robust, theoretically grounded prediction of its spectral characteristics. Furthermore, it will detail the standardized, field-proven protocols for acquiring high-quality data for this class of compounds. This predictive and methodological approach provides a powerful framework for any scientist working to synthesize or identify this molecule.

Part 1: Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from structurally analogous compounds, such as 6-methoxy-1H-indole and various methylated indoles.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on the electron-donating effects of the methoxy and methyl groups on the indole ring system. The solvent is assumed to be deuterated chloroform (CDCl₃), a common choice for this type of compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~8.0 - 8.2 | broad singlet (br s) | - | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.[4] |

| H2 | ~7.1 - 7.2 | triplet (t) or doublet of doublets (dd) | J ≈ 2.5-3.0 Hz | Coupled to H1 and H3. Substitution at C7 will have a minimal effect. |

| H3 | ~6.4 - 6.5 | triplet (t) or doublet of doublets (dd) | J ≈ 2.5-3.0 Hz | Coupled to H1 and H2. This proton is typically the most upfield of the pyrrole ring protons.[4] |

| H4 | ~7.4 - 7.5 | doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H5. The electron-donating methoxy group at C6 has a minor effect. |

| H5 | ~6.7 - 6.8 | doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H4. Shielded by the strong electron-donating effect of the para-methoxy group. |

| 7-CH₃ | ~2.4 - 2.5 | singlet (s) | - | Aromatic methyl groups typically resonate in this region. |

| 6-OCH₃ | ~3.8 - 3.9 | singlet (s) | - | Methoxy protons are characteristic singlets in this downfield region. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~123 - 125 | Standard chemical shift for the C2 of the indole ring.[2] |

| C3 | ~101 - 103 | Shielded carbon adjacent to the nitrogen atom.[4] |

| C3a | ~129 - 131 | Bridgehead carbon influenced by the benzene ring substituents. |

| C4 | ~120 - 122 | Aromatic carbon ortho to the C7-methyl group. |

| C5 | ~109 - 111 | Shielded by the ortho-methoxy group. |

| C6 | ~155 - 157 | Strongly deshielded due to direct attachment to the electronegative oxygen atom. |

| C7 | ~118 - 120 | Carbon bearing the methyl group. |

| C7a | ~136 - 138 | Bridgehead carbon deshielded by the adjacent nitrogen. |

| 7-CH₃ | ~12 - 14 | Aliphatic carbon of the methyl group. |

| 6-OCH₃ | ~55 - 56 | Aliphatic carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic absorption bands for indole and its derivatives.[5][6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3400 | N-H stretch | Medium, Sharp | Indole N-H |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Aryl C-H |

| ~2950-2850 | C-H stretch (aliphatic) | Medium | Methyl & Methoxy C-H |

| ~1620, ~1580 | C=C stretch (aromatic) | Medium-Strong | Indole ring |

| ~1460 | C-H bend (aliphatic) | Medium | Methyl & Methoxy C-H |

| ~1250-1200 | C-O stretch (aryl ether) | Strong | Methoxy group |

| ~800-750 | C-H out-of-plane bend | Strong | Substituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small molecules.

Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation | Rationale |

| ~161 | [M]⁺ (Molecular Ion) | Calculated molecular weight for C₁₀H₁₁NO is 161.20 g/mol . This should be the highest mass peak. |

| ~146 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation for methylated aromatics.[8] |

| ~131 | [M-CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |

| ~118 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide after methyl loss. |

Part 2: Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a solid, novel organic compound like this compound.

Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a larger spectral width (~240 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze peak multiplicities and coupling constants to establish connectivity.

-

Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Correlate the peak positions (in cm⁻¹) to specific functional group vibrations.

-

Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (using Direct Insertion Probe - DIP with EI):

-

Sample Preparation:

-

Load a minuscule amount of the solid sample (micrograms) into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrument Setup:

-

Insert the probe into the mass spectrometer's vacuum interlock.

-

Slowly introduce the probe into the ion source.

-

Set the ion source to the appropriate mode (Electron Ionization - EI) and temperature (e.g., 200-250 °C). The standard electron energy is 70 eV.

-

-

Data Acquisition:

-

Gently heat the probe to volatilize the sample into the ion source.

-

Begin acquiring mass spectra across a suitable mass range (e.g., m/z 40-400).

-

Monitor the total ion chromatogram (TIC) to find the point of maximum sample evaporation and record the corresponding mass spectrum.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺), which is typically the highest m/z peak in the spectrum (excluding isotope peaks).

-

Identify major fragment ions and propose logical fragmentation pathways by calculating mass losses.

-

Part 3: Workflow Visualization

The characterization of a novel compound is a systematic process where different analytical techniques provide complementary information to build a complete structural picture.

Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.

References

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole(120-72-9) IR Spectrum [chemicalbook.com]

- 8. scielo.br [scielo.br]

A Technical Guide to the Predicted ¹H NMR Spectrum of 6-Methoxy-7-Methyl-1H-indole

This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-methoxy-7-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift and coupling constant predictions for this substituted indole, offering a valuable resource for structural elucidation and chemical analysis.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For novel or modified heterocyclic compounds such as this compound, predicting the ¹H NMR spectrum is a critical first step in confirming synthesis and guiding further analytical work. This prediction is not merely an academic exercise; it is a hypothesis based on the fundamental principles of nuclear spin, electronic environment, and through-bond scalar coupling. Understanding the expected spectrum allows for more efficient analysis of experimental data, aiding in the rapid confirmation of the target molecule's identity.

The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on its benzene ring can significantly alter its biological activity. The addition of a methoxy group at the 6-position and a methyl group at the 7-position introduces specific electronic and steric effects that are reflected in the ¹H NMR spectrum. The methoxy group, being an electron-donating group through resonance, will influence the electron density of the aromatic ring, while the methyl group, also electron-donating through hyperconjugation, will have its own impact. This guide will dissect these influences to construct a reliable predicted spectrum.

The Molecular Structure and Proton Environment

To predict the ¹H NMR spectrum, we must first identify all unique protons in the this compound molecule and analyze their local chemical environments.

Caption: Molecular structure of this compound with proton labeling.

The molecule has seven distinct proton environments:

-

N-H (H1): The proton on the indole nitrogen.

-

Pyrrole Protons (H2, H3): Protons on the five-membered ring.

-

Benzene Protons (H4, H5): Protons on the six-membered ring.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group.

Predicted ¹H NMR Spectrum of this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, assuming a standard deuterated solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | 8.0 - 8.5 | Broad Singlet (br s) | - | The N-H proton of indoles typically appears as a broad signal in the downfield region due to moderate-speed exchange and quadrupole broadening from the nitrogen atom. Its exact position is highly dependent on solvent and concentration.[1] |

| H2 | 7.15 - 7.25 | Doublet of Doublets (dd) | J2,3 ≈ 3.0 Hz, J1,2 ≈ 2.5 Hz | H2 is coupled to both H3 and the N-H proton (H1). The three-bond coupling to H3 (³J) is typically around 3.0 Hz in indoles. The two-bond coupling to H1 (²J) is slightly smaller. |

| H3 | 6.40 - 6.50 | Doublet of Doublets (dd) | J2,3 ≈ 3.0 Hz, J1,3 ≈ 2.0 Hz | H3 is coupled to H2 and H1. The chemical shift is significantly upfield compared to other aromatic protons due to its position on the electron-rich pyrrole ring.[1] |

| H5 | 7.30 - 7.40 | Doublet (d) | J4,5 ≈ 8.5 Hz | The methoxy group at C6 is strongly electron-donating, increasing the electron density at the ortho position (C5), leading to some shielding. It is coupled only to H4, resulting in a doublet. |

| H4 | 6.80 - 6.90 | Doublet (d) | J4,5 ≈ 8.5 Hz | H4 is ortho to the electron-donating methyl group and para to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. It is coupled only to H5. |

| -OCH₃ | 3.80 - 3.90 | Singlet (s) | - | The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet. |

| -CH₃ | 2.40 - 2.50 | Singlet (s) | - | The three protons of the methyl group are equivalent and do not couple with other protons, appearing as a singlet. |

Detailed Rationale for Predictions

Substituent Effects on the Benzene Ring

The chemical shifts of the aromatic protons H4 and H5 are primarily influenced by the electronic effects of the methoxy and methyl substituents.

-

6-Methoxy Group: The oxygen atom of the methoxy group donates electron density to the aromatic ring via resonance, particularly at the ortho (C5, C7) and para (C3a is not a protonated carbon) positions. This electron-donating effect causes shielding, shifting the signals of nearby protons upfield (to lower ppm values).

-

7-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation. This effect also contributes to shielding, particularly at the ortho (C6, C2) and para (C4) positions.

The combined effect of the strongly donating methoxy group at C6 and the weakly donating methyl group at C7 leads to a significant increase in electron density in the benzene portion of the indole ring. This results in the predicted upfield shifts for both H4 and H5 compared to unsubstituted indole, where these protons typically resonate between 7.0 and 7.6 ppm.[2][3]

Coupling Constants and Splitting Patterns

The splitting patterns of the signals are determined by the number of neighboring, non-equivalent protons, following the n+1 rule for first-order spectra.

Caption: Predicted proton-proton coupling relationships in this compound.

-

H4 and H5: These two protons are on adjacent carbons, resulting in vicinal coupling (³J). In aromatic systems, ortho coupling is typically in the range of 7-10 Hz.[4] We predict a coupling constant of approximately 8.5 Hz, leading to two doublets.

-

H2 and H3: These protons on the pyrrole ring are also vicinally coupled, but the ³J coupling in a five-membered heterocyclic ring is smaller, typically 2.5-3.5 Hz.[1]

-

Coupling to N-H: The pyrrole protons H2 and H3 also exhibit smaller couplings to the N-H proton (H1). This can lead to a doublet of doublets pattern for both H2 and H3, provided that the N-H exchange rate is slow enough for the coupling to be resolved. In many cases, this coupling is not observed due to rapid exchange or quadrupole broadening.

Experimental Protocol for ¹H NMR Analysis

To validate these predictions, a standardized experimental protocol is essential.

5.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

5.2. NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

Conclusion

The predicted ¹H NMR spectrum of this compound is a powerful tool for any scientist working with this compound. By understanding the interplay of substituent electronic effects and spin-spin coupling, one can anticipate the key features of the experimental spectrum. The predicted chemical shifts and coupling constants provide a clear roadmap for spectral assignment and structural confirmation. This in-depth guide serves as a practical reference, bridging theoretical principles with experimental application for professionals in the chemical and pharmaceutical sciences.

References

The Enigmatic Core: A Technical Guide to the Predicted Biological Activity of 6-Methoxy-7-methyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological properties.[1][2] This technical guide delves into the predicted biological landscape of a specific, yet under-researched, indole derivative: 6-methoxy-7-methyl-1H-indole . While direct experimental data for this compound is scarce in current literature, this document serves as an in-depth, predictive exploration for researchers, scientists, and drug development professionals. By dissecting the known structure-activity relationships (SAR) of analogous methoxy- and methyl-substituted indoles, we will project the most probable biological activities and mechanistic pathways for this novel molecule. This guide provides a robust framework for future investigation, complete with detailed experimental protocols and the scientific rationale underpinning our hypotheses. Our objective is to catalyze and guide the empirical validation of this compound's therapeutic potential.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its ability to interact with a multitude of biological targets.[3] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin and melatonin underscores its fundamental role in biology.[1] The electronic properties of the indole nucleus, characterized by its π-electron-rich system, make it amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological profile.[1]

Substitutions on the indole core, particularly on the benzene ring, can profoundly influence its biological activity.[4] Methoxy (-OCH₃) and methyl (-CH₃) groups are of particular interest due to their ability to modulate lipophilicity, electronic distribution, and steric hindrance, thereby affecting ligand-receptor interactions. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and have been associated with increased biological efficacy in various contexts.[1][3] Methyl groups, while also electron-donating, primarily contribute to steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties.[5]

This guide focuses on the unique substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position of the indole scaffold. Based on the extensive body of research on related indole derivatives, we will explore the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound.

Predicted Biological Activities and Mechanistic Insights

Anticancer Potential: A Focus on Cytotoxicity and Kinase Inhibition

The indole scaffold is a common feature in a multitude of anticancer agents, both natural and synthetic.[6][7] The antiproliferative activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell cycle progression (like kinases), and disrupt microtubule dynamics.[5][7]

Structure-Activity Relationship (SAR) Insights:

-

Methoxy Substitution: The position of the methoxy group on the indole ring is critical. A 5-methoxy substitution, for instance, is a well-known pharmacophore for serotonin receptors, but methoxy groups at other positions have been linked to potent anticancer effects.[8] The presence of a methoxy group can increase the cytotoxicity of indole compounds in cancer cells.[4]

-

Methyl Substitution: N-methylation of certain indole derivatives has been shown to significantly enhance their anticancer activity.[5] While the methyl group in our target molecule is on the benzene ring (C-7), its steric and electronic influence in proximity to the methoxy group and the indole nitrogen could lead to unique interactions with biological targets.

Predicted Mechanism of Action:

Based on the activities of related compounds, this compound is predicted to exhibit anticancer activity through one or more of the following mechanisms:

-

Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The electronic properties conferred by the methoxy and methyl groups could facilitate binding to the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways. This could involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5]

-

Microtubule Disruption: Some indole derivatives interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Experimental Validation Workflow:

To empirically validate the predicted anticancer activity, a systematic screening approach is recommended.

Caption: A generalized workflow for the discovery and characterization of anticancer activity.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Indole and its derivatives have been recognized for their broad-spectrum antimicrobial properties.[9][10] They can act against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanisms of action are diverse and can include the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[11][12]

SAR Insights:

-

Lipophilicity: The antimicrobial activity of indole derivatives is often correlated with their lipophilicity, which facilitates their passage through microbial cell membranes. The presence of methoxy and methyl groups in this compound is expected to increase its lipophilicity compared to the parent indole.

-

Substitution Pattern: The position of substituents on the indole ring can influence the spectrum of antimicrobial activity. For example, halogenation at specific positions has been shown to enhance antibacterial effects.[13] The unique 6-methoxy-7-methyl substitution pattern may confer selectivity against certain microbial species.

Predicted Mechanism of Action:

The predicted antimicrobial mechanisms of this compound include:

-

Inhibition of Biofilm Formation: Indole itself is a signaling molecule in many bacteria that can influence biofilm formation.[12] Derivatives of indole may act as antagonists in these signaling pathways, thereby preventing the formation of resilient microbial communities.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

-

Enzyme Inhibition: The compound may inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

Experimental Validation Workflow:

The following workflow is proposed for the evaluation of antimicrobial properties.

Caption: A standard workflow for assessing the antimicrobial activity of a novel compound.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Indole derivatives, including the well-known NSAID indomethacin, possess significant anti-inflammatory activity.[14] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[14][15]

SAR Insights:

-

COX Inhibition: The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of COX enzymes, particularly COX-2.[15] The structural features of this compound may allow it to bind to the active site of these enzymes.

-

Antioxidant Activity: Some indole derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that perpetuate the inflammatory response.[16]

Predicted Mechanism of Action:

The predicted anti-inflammatory mechanisms for this compound are:

-

Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13][16]

-

Modulation of NF-κB Signaling: It may inhibit the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[13]

-

Induction of Heme Oxygenase-1 (HO-1): Some indole derivatives exert anti-inflammatory effects by inducing the expression of the antioxidant enzyme HO-1.[16]

Experimental Validation Workflow:

A multi-step approach is recommended to investigate the anti-inflammatory potential.

Caption: A workflow for the in vitro evaluation of anti-inflammatory activity.

Detailed Experimental Protocols

Synthesis of this compound

In Vitro Anticancer Activity Screening

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [17][18]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[17]

In Vitro Anti-inflammatory Assay

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages [19]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[19]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Quantitative Data Summary (Hypothetical)

To facilitate the systematic evaluation of this compound, the following tables provide a template for summarizing potential experimental findings.

Table 1: Predicted Anticancer Activity (IC₅₀ in µM)

| Cell Line | Compound | Doxorubicin (Control) |

| MCF-7 (Breast) | Data to be determined | Known value |

| A549 (Lung) | Data to be determined | Known value |

| HCT116 (Colon) | Data to be determined | Known value |

Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)

| Microorganism | Compound | Ciprofloxacin (Control) |

| Staphylococcus aureus | Data to be determined | Known value |

| Escherichia coli | Data to be determined | Known value |

| Candida albicans | Data to be determined | Known value |

Table 3: Predicted Anti-inflammatory Activity

| Assay | Metric | Compound | Dexamethasone (Control) |

| NO Inhibition | IC₅₀ (µM) | Data to be determined | Known value |

| TNF-α Inhibition | IC₅₀ (µM) | Data to be determined | Known value |

Conclusion

While the biological activities of this compound remain to be empirically determined, this technical guide provides a comprehensive, evidence-based framework for its investigation. Based on the well-established structure-activity relationships of related indole derivatives, this compound is predicted to possess promising anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to validate these hypotheses and elucidate the mechanisms of action. The unique substitution pattern of this compound presents an exciting opportunity for the discovery of a novel therapeutic agent. It is our hope that this guide will serve as a valuable resource to stimulate and direct future research in this promising area of medicinal chemistry.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scirp.org [scirp.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chesci.com [chesci.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of 6-Methoxy-7-Methyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of indole derivatives: those built upon the 6-methoxy-7-methyl-1H-indole scaffold. While direct research on this specific substitution pattern is nascent, this document synthesizes data from structurally related compounds to illuminate the promising avenues for drug discovery and development in oncology, neurodegenerative disorders, and inflammatory diseases. By providing a comprehensive overview of synthetic strategies, proposed mechanisms of action, and detailed experimental protocols, this guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its ability to interact with a multitude of biological targets.[2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. The indole scaffold's unique electronic and steric properties allow for a diverse range of chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4]

The introduction of methoxy and methyl groups onto the indole ring can significantly modulate its biological activity. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and influence metabolic pathways.[5] Methyl groups can provide steric bulk and lipophilicity, affecting binding affinity and membrane permeability. The specific placement of a methoxy group at the 6-position and a methyl group at the 7-position of the indole ring presents a unique combination of electronic and steric features that warrants investigation for novel therapeutic applications.

This guide will explore the potential of this compound derivatives in three key therapeutic areas: oncology, neurodegenerative diseases, and inflammation. For each area, we will discuss the underlying biological rationale, present data from closely related indole derivatives to highlight potential efficacy, and provide detailed experimental protocols for in vitro and in vivo evaluation.

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway: Modified Bartoli Indole Synthesis

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole ring.[6] To synthesize the this compound scaffold, a plausible starting material would be 2-methyl-3-nitroanisole.

Caption: Proposed Bartoli synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted)

Disclaimer: This protocol is an adapted procedure based on the principles of the Bartoli indole synthesis and has not been experimentally validated for this specific target. Optimization may be required.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-3-nitroanisole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to -40°C in a dry ice/acetone bath. Add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -35°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound.

Therapeutic Application I: Oncology

Indole derivatives have demonstrated significant potential as anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[9][10]

Rationale for Anticancer Activity

The this compound scaffold is a promising candidate for the development of novel anticancer agents. The substitution pattern may allow for favorable interactions with various biological targets implicated in cancer progression. One of the most well-established anticancer mechanisms for indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Preclinical Evidence from Structurally Related Compounds

While specific data for this compound derivatives is limited, studies on other substituted indoles provide compelling evidence for their potential anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [9] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [9] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung) | 6.30 ± 0.30 | [9] |

| 3-Arylthio-1H-indoles (6-thiophen-3-yl) | MCF-7 (Breast) | 0.0045 | [11] |

| 3-Arylthio-1H-indoles (7-thiophen-2-yl) | MCF-7 (Breast) | 0.029 | [11] |

| Indolyl Dihydropyrazole Derivatives | A-549 (Lung) | 2.32 ± 0.11 | [12] |

| Indolyl Dihydropyrazole Derivatives | PC-3 (Prostate) | 9.92 ± 0.13 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.[12]

Therapeutic Application II: Neurodegenerative Diseases

The indole scaffold is present in several molecules with neuroprotective properties, making it an attractive starting point for the development of novel therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][13]

Rationale for Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress, protein aggregation, and neuroinflammation.[14] Indole derivatives have been shown to possess antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[15][16] The 6-methoxy and 7-methyl substitutions may enhance the ability of the indole ring to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.

Caption: Potential neuroprotective mechanisms of this compound derivatives.

Preclinical Evidence from Structurally Related Compounds

Several studies have demonstrated the neuroprotective effects of substituted indole derivatives in various in vitro and in vivo models.

| Compound Class | Model | Observed Effect | Reference |

| Indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | 25% increase in cell viability | [16] |

| Indole-phenolic compounds | H2O2-induced ROS production in SH-SY5Y cells | Reduction of ROS to basal levels | [16] |

| Indole derivative NC009-1 | MPP+-activated HMC3 cells | Reduced production of NO, IL-1β, IL-6, and TNF-α | [17] |

| Stobadine derivatives | Mouse model of head trauma | Significantly improved sensorimotor outcome | [18] |

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Seed the cells in a 96-well plate and, after 24 hours, pre-treat with various concentrations of the this compound derivatives for 2 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium at a final concentration of 500 µM and incubate for 24 hours.[16]

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.3.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H₂O₂-treated control.

Therapeutic Application III: Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of these drugs contain an indole core, with indomethacin being a prime example.[2] This highlights the potential of indole derivatives as a source of new anti-inflammatory agents.

Rationale for Anti-inflammatory Activity

Inflammation is a complex biological response involving the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] Indole derivatives have been shown to inhibit the production of these mediators, often by targeting key enzymes like cyclooxygenase (COX) and signaling pathways like NF-κB.[2][7] The 6-methoxy-7-methyl substitution pattern may enhance the anti-inflammatory properties of the indole nucleus.

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Preclinical Evidence from Structurally Related Compounds

The anti-inflammatory potential of various indole derivatives has been demonstrated in several preclinical studies.

| Compound Class | Model | Observed Effect | Reference |

| Brominated indoles | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and TNF-α production | [7] |

| Indole-3-acetic acid | LPS-stimulated RAW264.7 macrophages | Ameliorated expression of IL-1β, IL-6, and MCP-1 | [19] |

| Indole derivative UA-1 | LPS-stimulated RAW 264.7 macrophages | Reduced TNF-α, IL-6, and IL-1β production | [20] |

| Indole-2-one derivative 7i | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, COX-2, and iNOS expression | [21] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW264.7) in a suitable medium.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the this compound derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. Based on the extensive body of research on structurally related indole derivatives, it is plausible to hypothesize that compounds based on this core structure will exhibit significant anticancer, neuroprotective, and anti-inflammatory activities.

Future research should focus on the following key areas:

-

Synthesis and Library Generation: The development and optimization of a reliable synthetic route for the this compound core is paramount. This will enable the creation of a diverse library of derivatives with various substitutions at other positions of the indole ring.

-

In Vitro Screening: A comprehensive in vitro screening of the synthesized library against a panel of cancer cell lines, neuronal cell models of neurodegeneration, and macrophage-based inflammation assays will be crucial to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds will provide valuable insights for further optimization.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models of cancer, neurodegenerative diseases, and inflammation to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the therapeutic potential of this compound derivatives, the scientific community has the opportunity to uncover novel drug candidates that could address significant unmet medical needs in oncology, neurology, and immunology.

References

- 1. mdpi.com [mdpi.com]

- 2. chesci.com [chesci.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]

- 5. soc.chim.it [soc.chim.it]

- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

6-methoxy-7-methyl-1H-indole as a building block in organic synthesis

An In-Depth Technical Guide to 6-methoxy-7-methyl-1H-indole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Within this class, substituted indoles offer a platform for fine-tuning physicochemical and pharmacological properties. This guide focuses on This compound , a strategically functionalized building block. The presence of an electron-donating methoxy group at the C6 position and a methyl group at the C7 position imparts distinct electronic and steric characteristics. These features not only influence the reactivity of the indole core but also provide vectors for creating analogues with modulated biological activity and metabolic stability. This document serves as a technical resource, detailing the synthesis, reactivity, and synthetic potential of this compound for professionals engaged in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on established chemical principles and data from analogous structures.[2][3]

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 19500-05-1 | Sunway Pharm Ltd. |

| Molecular Formula | C₁₀H₁₁NO | Sunway Pharm Ltd. |

| Molecular Weight | 161.20 g/mol | Sunway Pharm Ltd. |

| Appearance | Predicted: Off-white to pale solid | - |

Predicted Spectroscopic Data

The following spectral characteristics are predicted based on analyses of structurally related compounds such as 5-methoxy-3-methyl-1H-indole and general principles of NMR spectroscopy.[3][4][5][6]

¹H NMR (500 MHz, CDCl₃):

-

δ ~8.0 ppm (br s, 1H): N-H proton of the indole ring.

-

δ ~7.2 ppm (t, J ≈ 2.8 Hz, 1H): C2-H proton, a characteristic triplet or dd for indoles unsubstituted at C3.

-

δ ~7.1 ppm (d, J ≈ 8.5 Hz, 1H): C4-H proton, part of an AB system with C5-H.

-

δ ~6.7 ppm (d, J ≈ 8.5 Hz, 1H): C5-H proton, shielded by the C6-methoxy group.

-

δ ~6.5 ppm (t, J ≈ 2.2 Hz, 1H): C3-H proton, coupled to the C2-H.

-

δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.45 ppm (s, 3H): Methyl (-CH₃) protons.

¹³C NMR (125 MHz, CDCl₃):

-

δ ~155 ppm: C6 (aromatic carbon attached to the methoxy group).

-

δ ~137 ppm: C7a (bridgehead carbon).

-

δ ~128 ppm: C3a (bridgehead carbon).

-

δ ~123 ppm: C2.

-

δ ~120 ppm: C4.

-

δ ~115 ppm: C7 (aromatic carbon attached to the methyl group).

-

δ ~102 ppm: C3.

-

δ ~95 ppm: C5 (aromatic carbon ortho to the methoxy group, highly shielded).

-

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

-

δ ~12.0 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (EI):

-

Predicted M⁺: m/z 161.08.

Synthesis of the this compound Core